N2,N2-Dibenzyl-N4-methylpyridine-2,3,4-triamine
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Overview
Description
N2,N2-Dibenzyl-N4-methylpyridine-2,3,4-triamine is a complex organic compound that features a pyridine ring substituted with dibenzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dibenzyl-N4-methylpyridine-2,3,4-triamine typically involves multi-step organic reactions. One common method is the reaction of 2,3,4-triaminopyridine with benzyl chloride under basic conditions to introduce the dibenzyl groups. This is followed by methylation using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dibenzyl-N4-methylpyridine-2,3,4-triamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of benzyl groups or reduction of the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce de-benzylated or reduced pyridine derivatives.
Scientific Research Applications
N2,N2-Dibenzyl-N4-methylpyridine-2,3,4-triamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N2,N2-Dibenzyl-N4-methylpyridine-2,3,4-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibenzyl-4-methylpyridine: Similar in structure but lacks the additional amino groups.
N,N’-Dibenzyl-2,4-diaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Different functional groups but shares the dibenzyl substitution.
Uniqueness
N2,N2-Dibenzyl-N4-methylpyridine-2,3,4-triamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N,2-N-dibenzyl-4-N-methylpyridine-2,3,4-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-22-18-12-13-23-20(19(18)21)24(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15,21H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECPFRHDNLTBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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